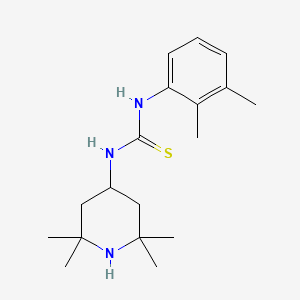![molecular formula C14H11FN6O B5762612 N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as FPTA and has been found to have a variety of interesting properties that make it useful in a number of different applications.
Mécanisme D'action
The mechanism of action for FPTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPTA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPTA has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, FPTA has been found to have anti-inflammatory properties and has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPTA in lab experiments is that it is relatively easy to synthesize and purify. FPTA is also stable under a variety of different conditions, which makes it easy to work with. However, one of the limitations of using FPTA is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of different future directions for research on FPTA. One area of interest is in the development of new anticancer therapies that are based on the properties of FPTA. Another area of interest is in the development of new anti-inflammatory therapies that are based on the properties of FPTA. Additionally, further research is needed to fully understand the mechanism of action of FPTA and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis method for FPTA involves the reaction of 3-fluoroaniline with 2-(4-pyridyl)tetrazole in the presence of acetic anhydride and pyridine. The resulting product is then purified through recrystallization to obtain pure FPTA.
Applications De Recherche Scientifique
FPTA has been studied extensively for its potential use in scientific research. One of the main areas of interest has been in the field of cancer research. FPTA has been found to have anticancer properties and has been shown to inhibit the growth of a number of different cancer cell lines.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c15-11-2-1-3-12(8-11)17-13(22)9-21-19-14(18-20-21)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBFWDSGGYKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)



![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)